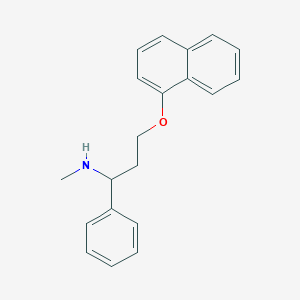

rac N-Demethyl Dapoxetine

Description

Significance as a Metabolite of Dapoxetine (B195078) in Research Context

The biotransformation of Dapoxetine in the body leads to the formation of several metabolites, with rac N-Demethyl Dapoxetine being one of the most notable. The significance of this metabolite in a research context stems from its own pharmacological activity and its pharmacokinetic profile relative to the parent compound.

Dapoxetine is extensively metabolized in the liver and kidneys primarily by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1). wikipedia.orgquest.com.npmdpi.com One of the key metabolic pathways is N-demethylation, which results in the formation of N-Demethyl Dapoxetine, also referred to as desmethyldapoxetine. wikipedia.orgamegroups.org

The following table provides a comparative overview of the pharmacokinetic parameters of Dapoxetine and its metabolite, N-Demethyl Dapoxetine, based on available research data.

Pharmacokinetic Properties of Dapoxetine and N-Demethyl Dapoxetine

| Compound | Parameter | Value | Notes |

|---|---|---|---|

| Dapoxetine | Tmax (Time to Peak Concentration) | ~1-2 hours | quest.com.npamazonaws.com |

| Initial Half-life | ~1.31 - 1.42 hours | wikipedia.orgnih.gov | |

| Terminal Half-life | ~18.7 - 21.9 hours | wikipedia.orgquest.com.np | |

| Protein Binding | >99% | wikipedia.org | |

| This compound | Tmax (Time to Peak Concentration) | ~3.50 hours | When dapoxetine was administered with udenafil. nih.gov |

| Half-life | Similar to Dapoxetine | amazonaws.com | |

| Relative Plasma Concentration | <3% of circulating dapoxetine species | amegroups.org |

Rationale for Independent Academic Investigation of this compound

The rationale for the independent academic investigation of this compound is multifaceted, extending beyond its role as a simple metabolite.

Firstly, its inherent pharmacological activity as a potent serotonin (B10506) reuptake inhibitor warrants its own line of inquiry. wikipedia.orgcyno.co.in Understanding the specific binding affinities and functional activities of N-Demethyl Dapoxetine at various neurotransmitter transporters can provide a more nuanced picture of the serotonergic system and the structure-activity relationships of this class of compounds.

Thirdly, this compound serves as an important analytical reference standard in pharmaceutical research and quality control. Its use as a "demethylation impurity" is essential for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), to assess the purity of Dapoxetine raw materials and finished products. The synthesis of N-Demethyl Dapoxetine for these analytical purposes is a key area of chemical research.

Finally, the availability of isotopically labeled versions of this compound, such as deuterium-labeled analogues, is critical for pharmacokinetic studies. nih.gov These labeled compounds are used as internal standards in bioanalytical methods to accurately quantify the levels of the metabolite in biological samples, contributing to a more precise understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPXXMPTQHFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472441 | |

| Record name | rac N-Demethyl Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119357-18-5 | |

| Record name | rac N-Demethyl Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Rac N Demethyl Dapoxetine

Strategies for Racemic Synthesis

The preparation of racemic N-Demethyl Dapoxetine (B195078) can be approached through several conventional chemical synthesis routes, often involving key intermediates that are precursors to Dapoxetine itself.

Conventional Chemical Synthesis Routes

A primary method for synthesizing rac N-Demethyl Dapoxetine involves the reductive amination of a ketone precursor. This approach typically starts with 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one.

A one-pot reductive amination protocol offers an efficient pathway. In this method, the ketone, 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, is reacted with methylamine (B109427) in a suitable solvent like dichloromethane. Sodium triacetoxyborohydride (B8407120) (STAB) is employed as the reducing agent to yield this compound. This method is advantageous due to its simplified purification process and reduced reaction times, typically ranging from 12 to 24 hours, with reported yields of around 80%.

Another established pathway to a related compound, N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, involves the halogenation of 3-(naphthalen-1-yloxy)-1-phenylpropane-1-ol followed by nucleophilic substitution with dimethylamine (B145610). smolecule.com A similar strategy can be adapted for this compound by using methylamine instead of dimethylamine in the final step.

Synthetic Pathways Employing Modified Precursors

The synthesis can also commence from more fundamental starting materials. For instance, a multi-step synthesis of the parent compound, Dapoxetine, begins with a Knoevenagel condensation of benzaldehyde (B42025) and malonic acid. clearsynth.com The resulting β-amino acid can be chemically modified to introduce the naphthyloxy group and the amine functionality. To obtain this compound, the final methylation step would be controlled to introduce a single methyl group.

Enantioselective Synthesis of N-Demethyl Dapoxetine Enantiomers

The development of enantioselective synthetic methods is crucial for isolating the individual stereoisomers of N-Demethyl Dapoxetine, which may exhibit different pharmacological profiles.

Chiral Auxiliary-Mediated Approaches

A notable approach for the asymmetric synthesis of the parent compound, (S)-Dapoxetine, utilizes a chiral auxiliary, which can be adapted for the synthesis of (S)-N-Demethyl Dapoxetine. beilstein-journals.orgsemanticscholar.orgresearchgate.net This method starts with the commercially available ketone 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one, which is condensed with a chiral auxiliary, (S)-tert-butanesulfinamide, to form a chiral N-tert-butanesulfinylimine intermediate. beilstein-journals.orgsemanticscholar.org

The key step is the diastereoselective reduction of this imine. Various reducing agents and conditions have been screened to optimize the diastereoselectivity. For the synthesis of Dapoxetine, hydrolysis of the resulting sulfinamide yields the primary amine, which is then methylated. beilstein-journals.orgsemanticscholar.org To obtain (S)-N-Demethyl Dapoxetine, a single methylation would be performed on the primary amine intermediate. A patent discloses a preparation method for (S)-N-demethyl dapoxetine, highlighting its role as a significant impurity in Dapoxetine synthesis. scispace.com

Asymmetric Catalysis in N-Demethyl Dapoxetine Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. A novel method employs copper catalysts for the direct amination of prochiral alkenes. For instance, 3-(naphthalen-1-yloxy)-1-phenylpropene can undergo electrophilic amination with hydroxylamine-O-sulfonic acid using a catalyst system of CuI and a chiral ligand like (R)-BINAP, which yields the (R)-amine with a reported enantiomeric excess of 78%. While this method provides the primary amine, subsequent controlled methylation would lead to the desired N-demethylated product.

Photocatalytic asymmetric synthesis is an emerging area. Preliminary studies have shown the visible-light-driven amination of 3-(naphthalen-1-yloxy)-1-phenylpropene using a Ru(bpy)₃²⁺ photocatalyst to generate the primary amine, albeit with modest enantioselectivity (60–70% ee). Further optimization of chiral co-catalysts could enhance the stereochemical outcome.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic strategies have been successfully employed in the synthesis of precursors for the parent compound, Dapoxetine, and these principles can be extended to N-Demethyl Dapoxetine. One such method involves the stereoselective hydrolysis of 3-amino-3-phenylpropionic methyl ester using Pseudomonas cepacia lipase (B570770) (PSL). taylorandfrancis.com This enzymatic resolution provides access to the chiral β-amino acid, a key building block.

More directly, a chemoenzymatic method for the synthesis of (S)-N-Didemethyl Dapoxetine (the primary amine precursor) has been described. chemicalbook.com This process utilizes a mutated biological enzyme in the presence of pyridoxal (B1214274) 5'-phosphate to convert a ketone precursor into the corresponding primary amine with high yield (98%) and purity (99.81% by HPLC). chemicalbook.com This chiral primary amine can then be selectively monomethylated to afford (S)-N-Demethyl Dapoxetine.

Chiral Resolution Techniques for this compound

The separation of enantiomers from the racemic mixture of N-Demethyl Dapoxetine is a critical step for its use as a reference standard in the quality control of Dapoxetine, ensuring the enantiomeric purity of the final active pharmaceutical ingredient. Chiral resolution techniques are employed to isolate the individual (R)- and (S)-enantiomers from the racemic compound, this compound. The primary methods for this purpose include chromatographic, crystallization-based, and electrophoretic techniques.

Chromatographic Resolution Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for the enantiomeric resolution of chiral compounds, including impurities like this compound. The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and thus separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the simultaneous determination of both chiral and achiral impurities in Dapoxetine. nih.govnih.gov In a screening of seven different polysaccharide-type CSPs, a cellulose-based Lux Cellulose-3 column provided the most effective separation when used in polar organic mode with an ethanol-based mobile phase. nih.gov To enhance the retention of early-eluting impurities, which could include N-Demethyl Dapoxetine, modifications such as the addition of water to the mobile phase and the use of gradient elution combined with flow-programming have been successfully implemented. nih.gov These optimized conditions allow for the baseline separation of all relevant compounds. nih.gov

A typical approach for developing a chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal resolution. For basic compounds like N-Demethyl Dapoxetine, small amounts of additives like diethylamine (B46881) are often included in the mobile phase to improve peak shape and resolution.

Table 1: Example Chromatographic Conditions for Chiral Separation of Dapoxetine and Related Impurities

| Parameter | Condition |

| Chiral Stationary Phase | Lux Cellulose-3 |

| Mobile Phase | Ethanol/Water with 0.1% Diethylamine (Gradient Elution) |

| Flow Rate | Programmed Flow |

| Temperature | 40 °C |

| Detection | UV |

| This table presents a summary of conditions that have been found effective for the separation of Dapoxetine and its impurities, which would be a starting point for the specific resolution of this compound. |

Crystallization-Based Enantiomer Separation

Crystallization-based methods represent a classical and industrially scalable approach for resolving racemic mixtures. These techniques exploit differences in the physicochemical properties of diastereomers or the specific crystallization behavior of enantiomers.

Diastereomeric Salt Crystallization: This is the most common crystallization method for resolving racemic amines. d-nb.infogenprice.com The process involves reacting the racemic base, this compound, with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility in a given solvent, one of the diastereomeric salts will preferentially crystallize from the solution under controlled conditions. d-nb.infonii.ac.jp The less soluble salt is separated by filtration, and the desired enantiomer of N-Demethyl Dapoxetine can then be liberated by a decomposition step, which typically involves neutralization. nii.ac.jp The choice of resolving agent and solvent system is crucial for the efficiency of the resolution. nii.ac.jp While specific protocols for this compound are not extensively documented in public literature, common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

Preferential Crystallization (Resolution by Entrainment): This method is applicable to racemic mixtures that crystallize as conglomerates, which are physical mixtures of separate (R)- and (S)-enantiomer crystals. researchgate.net The process involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. This induces the crystallization of only that enantiomer, which can then be harvested. researchgate.net The other enantiomer remains in the mother liquor. For this process to be continuous, the remaining solution needs to be racemized before the next crystallization cycle to avoid being limited to a 50% theoretical yield. science.gov The applicability of this method to this compound would first require determining its solid-state properties to confirm if it forms a conglomerate.

Electrophoretic Separation Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) is a high-efficiency separation technique that has emerged as a powerful alternative to HPLC for chiral analysis. nih.gov Its advantages include rapid method development, low consumption of samples and reagents, and high separation efficiency. nih.gov In chiral CE, a chiral selector is added to the background electrolyte (BGE).

For the separation of Dapoxetine and its related impurities, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. mdpi.comresearchgate.net These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers of the analyte. Differences in the stability of these complexes and the electrophoretic mobility of the complexed and uncomplexed species lead to their separation.

Several studies have detailed the chiral separation of Dapoxetine enantiomers using CE. In one study, over 20 different cyclodextrins were screened, with randomly methylated-γ-cyclodextrin emerging as the optimal chiral selector. researchgate.netnih.gov Another approach for resolving Dapoxetine and its impurities, including the (R)-enantiomer, utilized a dual selector system in the BGE, consisting of sulfated γ-cyclodextrin and 2,6-dimethyl-β-cyclodextrin. researchgate.netnih.gov This combination enhances the enantioselectivity and achieves baseline separation. researchgate.netnih.gov

The optimization of a chiral CE method involves adjusting several parameters, including the type and concentration of the chiral selector, the pH and concentration of the BGE, the applied voltage, and the capillary temperature. nih.gov

Table 2: Optimized Capillary Electrophoresis Conditions for Dapoxetine Enantioseparation

| Parameter | Condition 1 | Condition 2 |

| Chiral Selector(s) | 3 mM methylated-γ-Cyclodextrin nih.gov | 45 mg/mL sulfated γ-CD & 40.2 mg/mL 2,6-dimethyl-β-CD researchgate.netnih.gov |

| Background Electrolyte | 70 mM Acetate Buffer nih.gov | 50 mM Sodium Phosphate (B84403) Buffer researchgate.netnih.gov |

| pH | 4.5 nih.gov | 6.3 researchgate.netnih.gov |

| Applied Voltage | +15 kV nih.gov | +9 kV researchgate.netnih.gov |

| Temperature | 15 °C nih.gov | 15 °C researchgate.netnih.gov |

| Organic Modifier | 20% v/v Methanol nih.gov | Not specified |

| This data table summarizes validated methods for Dapoxetine, which are directly applicable for developing a separation method for this compound. |

These electrophoretic methods, validated for Dapoxetine, provide a strong foundation for the development of a robust analytical procedure for the chiral resolution of this compound. nih.govresearchgate.netnih.gov

Molecular Biotransformation and Metabolic Fate of Rac N Demethyl Dapoxetine

Enzymatic Pathways in the N-Demethylation of Dapoxetine (B195078) (Formation of rac N-Demethyl Dapoxetine)

The formation of this compound from its parent compound, dapoxetine, is a crucial step in its metabolism. This process is catalyzed by a variety of enzymes.

In vitro studies using human liver, kidney, and intestinal microsomes have identified Cytochrome P450 (CYP) isoforms as the primary enzymes responsible for dapoxetine metabolism. medsinfo.com.auefda.gov.et Specifically, CYP2D6 and CYP3A4 play a significant role in the N-demethylation of dapoxetine to form N-Demethyl Dapoxetine. vulcanchem.comamegroups.orgkarger.com The genetic polymorphism of CYP2D6 can significantly influence the metabolism of dapoxetine, potentially affecting the plasma concentrations of both dapoxetine and its active metabolite, desmethyldapoxetine. mims.comnih.gov For instance, individuals who are poor metabolizers of CYP2D6 may exhibit higher plasma concentrations of dapoxetine and desmethyldapoxetine. nafdac.gov.ng

Alongside the CYP450 isoforms, Flavin Monooxygenase 1 (FMO1) is another key enzyme involved in the metabolism of dapoxetine. medsinfo.com.aumims.comquest.com.np In vitro studies have indicated that FMO1, in conjunction with CYP2D6 and CYP3A4, contributes to the clearance of dapoxetine from the body. medsinfo.com.auefda.gov.et

Dapoxetine undergoes extensive biotransformation through multiple pathways beyond N-demethylation. nps.org.augoogle.com These include N-oxidation, naphthyl hydroxylation, glucuronidation, and sulfation. medsinfo.com.aunps.org.augoogle.com The primary circulating metabolite in plasma is dapoxetine-N-oxide. medsinfo.com.auwikipedia.org

Contribution of Flavin Monooxygenase 1 (FMO1)

Subsequent Metabolic Pathways of N-Demethyl Dapoxetine (Further Biotransformation)

Following its formation, N-Demethyl Dapoxetine undergoes further metabolic changes.

While dapoxetine itself undergoes N-oxidation to form dapoxetine-N-oxide, which is a major circulating but largely inactive metabolite, the specific N-oxidation pathways of N-Demethyl Dapoxetine are part of the broader metabolic cascade. medsinfo.com.auquest.com.npwikipedia.orggoogle.com

Hydroxylation of the naphthyl ring is another significant metabolic route for dapoxetine and its metabolites. nps.org.augoogle.com This is followed by conjugation reactions, such as glucuronidation and sulfation, which increase the water solubility of the metabolites, facilitating their excretion. medsinfo.com.aunps.org.augoogle.com

Table of Key Enzymes in Dapoxetine Metabolism

| Enzyme Family | Specific Isoform/Enzyme | Role in Dapoxetine Metabolism |

| Cytochrome P450 | CYP2D6 | N-demethylation |

| Cytochrome P450 | CYP3A4 | N-demethylation |

| Flavin Monooxygenase | FMO1 | Clearance of dapoxetine |

Table of Dapoxetine Metabolites

| Metabolite | Formation Pathway | Activity |

| This compound | N-demethylation of dapoxetine | Active, equipotent to dapoxetine mims.com |

| Didesmethyldapoxetine | N-demethylation of N-Demethyl Dapoxetine | Active, but less potent than dapoxetine nih.gov |

| Dapoxetine-N-oxide | N-oxidation of dapoxetine | Weakly active or inactive medsinfo.com.auquest.com.np |

Formation of Didesmethyldapoxetine and Related Metabolites

The biotransformation of dapoxetine is an extensive process primarily occurring in the liver and kidneys, leading to various metabolites. wikipedia.orgmedsinfo.com.aunafdac.gov.ng The initial step in one of the major metabolic pathways is the N-demethylation of dapoxetine to form this compound (also known as desmethyldapoxetine). pharmgkb.org This active metabolite is then subject to further metabolism.

In Vitro Metabolic Studies of this compound

Hepatic Microsome and Enzyme Incubation Studies

In vitro studies utilizing human liver microsomes (HLMs) have been crucial in elucidating the metabolic pathways of dapoxetine and its metabolites, including this compound. vulcanchem.commdpi.com These studies confirm that the liver is a primary site for metabolism, with multiple enzyme systems involved. nafdac.gov.ng

Incubations of dapoxetine with HLMs demonstrate a rapid formation of N-Demethyl Dapoxetine, with significant quantities detected within 30 minutes. vulcanchem.com The formation rate generally peaks between 30 and 60 minutes of incubation before gradually declining as N-Demethyl Dapoxetine is further metabolized. vulcanchem.com The subsequent formation of didesmethyldapoxetine from N-Demethyl Dapoxetine also occurs within this system, mediated by the same hepatic enzymes. mdpi.com

| CYP2D6 Variant | Vmax (pmol/min/pmol CYP2D6) | Km (μM) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) | Relative Clearance (%) vs. CYP2D61 |

|---|---|---|---|---|

| 1 (Wild Type) | 14.50 ± 1.01 | 5.83 ± 0.97 | 2.49 | 100.00 |

| 2 | 8.64 ± 0.61 | 6.97 ± 1.13 | 1.24 | 49.80 |

| 10 | 5.01 ± 0.52 | 7.73 ± 1.48 | 0.65 | 26.10 |

| *89 | 13.62 ± 1.25 | 6.18 ± 1.22 | 2.20 | 92.81 |

| E215K | 13.88 ± 0.99 | 5.73 ± 0.91 | 2.42 | 97.70 |

Enzyme Inhibition and Induction Studies (In Vitro)

The metabolism of this compound is susceptible to inhibition by compounds that target the primary metabolizing enzymes, CYP2D6 and CYP3A4. In vitro studies are essential for identifying potential drug-drug interactions.

Inhibitors of CYP3A4 and CYP2D6 can significantly reduce the clearance of dapoxetine and its metabolites. medsinfo.com.au For example, ketoconazole, a potent CYP3A4 inhibitor, has been shown to increase the exposure to dapoxetine. nafdac.gov.ng Similarly, potent CYP2D6 inhibitors like fluoxetine (B1211875) increase the plasma concentrations of both dapoxetine and N-Demethyl Dapoxetine. nafdac.gov.ng

One study investigated the effect of evodiamine (B1670323) on dapoxetine pharmacokinetics in rats. It found that evodiamine, which is known to inhibit CYP3A4, significantly inhibited the metabolism of dapoxetine. karger.com This resulted in a decrease in the formation of N-Demethyl Dapoxetine, as evidenced by a significant reduction in the metabolite's half-life and area under the curve (AUC). karger.com Another study found that co-administration of green tea extract, a known CYP3A4 inhibitor, at high doses could increase dapoxetine bioavailability by inhibiting its metabolism. japsonline.com

Conversely, dapoxetine itself has been studied for its potential to inhibit or induce metabolizing enzymes. Studies have shown that multiple doses of dapoxetine may weakly inhibit CYP2D6 and weakly induce CYP3A4, though the clinical relevance of these effects is considered to be small. medsinfo.com.aunafdac.gov.ng

Species-Specific Metabolic Profiles (In Vitro)

In vitro metabolic studies using liver microsomes from different species have revealed notable differences in the metabolism of dapoxetine and, by extension, its metabolite this compound. nih.gov These comparisons are critical for extrapolating toxicological data from animal models to humans.

NADPH-dependent metabolism studies using liver microsomes from mice, rats, dogs, monkeys, and humans showed that all species metabolized dapoxetine to its monodesmethyl metabolite (N-Demethyl Dapoxetine). amegroups.org However, human microsomes were observed to be less efficient in this conversion compared to the animal species tested. amegroups.org In these in vitro systems, N-oxide and N,N-didesmethyl metabolites were also formed, but in lesser quantities. amegroups.org

Influence of Genetic Polymorphisms on N-Demethylation (e.g., CYP2D6 Polymorphism Effects on Metabolite Exposure)

The genetic polymorphism of the CYP2D6 enzyme significantly influences the N-demethylation of dapoxetine and the subsequent exposure to its active metabolite, this compound. nih.gov Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). wikipedia.org

A clinical pharmacology study demonstrated these differences clearly. Compared to extensive metabolizers, CYP2D6 poor metabolizers had approximately 36% higher AUC for dapoxetine and a 161% higher AUC for N-Demethyl Dapoxetine. nafdac.gov.ng The peak plasma concentration (Cmax) of N-Demethyl Dapoxetine was also 98% higher in poor metabolizers. nafdac.gov.ng This accumulation suggests that the subsequent metabolic clearance of N-Demethyl Dapoxetine (e.g., to didesmethyldapoxetine) is also impaired in individuals with reduced CYP2D6 function. The increased exposure to the active fraction (dapoxetine and N-Demethyl Dapoxetine) in poor metabolizers can be substantial. nafdac.gov.ng Conversely, individuals with ultra-rapid metabolizer phenotypes are expected to have lower plasma levels of both dapoxetine and N-Demethyl Dapoxetine. livermetabolism.com

| Metabolite | Pharmacokinetic Parameter | Increase in Poor Metabolizers vs. Extensive Metabolizers |

|---|---|---|

| This compound | Cmax | ~98% higher |

| AUCinf | ~161% higher | |

| Dapoxetine (Parent Compound) | Cmax | ~31% higher |

| AUCinf | ~36% higher | |

| Active Fraction (Dapoxetine + N-Demethyl Dapoxetine) | Cmax | ~46% higher |

| AUC | ~90% higher |

Molecular Pharmacology of Rac N Demethyl Dapoxetine in Vitro Investigations

Ligand Binding and Serotonin (B10506) Transporter (5-HTT) Interactions (In Vitro)

The primary mechanism of action for dapoxetine (B195078) and its active metabolites is linked to the inhibition of serotonin (5-hydroxytryptamine, 5-HT) reuptake by blocking the serotonin transporter (5-HTT). medex.com.bd This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

In vitro investigations demonstrate that rac N-Demethyl Dapoxetine is a highly potent inhibitor of the serotonin transporter, exhibiting an affinity and potency comparable to, and in some measures slightly greater than, its parent compound, dapoxetine. ndrugs.comnafdac.gov.ng Studies measuring the half-maximal inhibitory concentration (IC50) show that N-Demethyl Dapoxetine has an IC50 value of less than 1.0 nM at the human serotonin transporter. nafdac.gov.ng This is slightly more potent than dapoxetine, which has a reported IC50 of 1.12 nM. nafdac.gov.ng This equipotency suggests that the N-demethylation of dapoxetine does not diminish its primary pharmacological activity at the 5-HTT. wikipedia.orgndrugs.com

Interactive Table 1: Comparative Potency at the Serotonin Transporter (5-HTT) in Vitro

| Compound | IC50 (nM) at 5-HTT | Potency Relative to Dapoxetine |

| Dapoxetine | 1.12 nafdac.gov.ng | - |

| This compound | < 1.0 nafdac.gov.ng | Equipotent or slightly more potent |

| Didesmethyldapoxetine | 2.0 nafdac.gov.ng | Less potent |

| Dapoxetine-N-Oxide | 282 nafdac.gov.ng | Significantly less potent (inactive) |

Use the filter to select and compare compounds.

While dapoxetine is administered as the pure S-enantiomer, its metabolism can lead to chiral metabolites. wikipedia.org For the parent compound, the S-enantiomer is significantly more potent at inhibiting serotonin reuptake than the R-enantiomer. mdpi.com However, specific in vitro studies directly comparing the serotonin reuptake inhibition of the R- and S-enantiomers of N-Demethyl Dapoxetine are not extensively detailed in the reviewed literature. In many chiral drugs, particularly within the SSRI class, the pharmacological activity resides primarily in one enantiomer. tg.org.au For example, with the SSRI fluoxetine (B1211875), the S-enantiomer of its N-demethylated metabolite, norfluoxetine, has a much higher potency for 5-HTT than the R-enantiomer. pharmgkb.org It is therefore plausible that a similar stereoselective difference exists for the enantiomers of N-Demethyl Dapoxetine, though specific quantitative data from in vitro assays are required for confirmation.

Affinity and Potency at 5-HTT: Comparison to Dapoxetine

Interactions with Other Neurotransmitter Transporters (In Vitro)

The selectivity of a compound for the serotonin transporter over other monoamine transporters, such as those for norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT), is a key aspect of its pharmacological profile. Dapoxetine itself shows a high degree of selectivity for 5-HTT. amegroups.org

Dapoxetine demonstrates a significantly lower affinity for the norepinephrine transporter (NET) compared to its affinity for 5-HTT. amegroups.org Given that N-Demethyl Dapoxetine is considered equipotent to its parent compound in its primary activity, it is expected to retain a similar selectivity profile, with substantially weaker interactions at NET compared to 5-HTT. However, specific in vitro binding affinity (Ki) or potency (IC50) values for N-Demethyl Dapoxetine at the norepinephrine transporter are not specified in the available research.

The interaction of dapoxetine with the dopamine transporter (DAT) is minimal. amegroups.org The order of potency for dapoxetine's inhibition of monoamine transporters is firmly established as 5-HTT > NET >> DAT. nih.gov N-Demethyl Dapoxetine is presumed to follow this same profile, exhibiting very low affinity and potency for the dopamine transporter. As with the norepinephrine transporter, direct quantitative in vitro data for N-Demethyl Dapoxetine at DAT is not available in the reviewed literature.

Interactive Table 2: Selectivity Profile of Dapoxetine and its Metabolites at Monoamine Transporters

| Compound | 5-HTT IC50 (nM) | NET Interaction | DAT Interaction | Selectivity Profile |

| Dapoxetine | 1.12 nafdac.gov.ng | Minimal Inhibition amegroups.org | Minimal Inhibition amegroups.org | 5-HTT > NET >> DAT |

| This compound | < 1.0 nafdac.gov.ng | Assumed Minimal | Assumed Minimal | Assumed 5-HTT > NET >> DAT |

| Didesmethyldapoxetine | 2.0 nafdac.gov.ng | Not specified | Not specified | Not specified |

This table summarizes known potencies and relative interactions. "Assumed" indicates the expected profile based on the parent compound's properties.

Norepinephrine Transporter Interactions

Structure-Activity Relationship (SAR) of N-Demethyl Dapoxetine and its Analogs

The in vitro data for dapoxetine and its metabolites provide clear insights into their structure-activity relationships.

N-Demethylation : The removal of one methyl group from the N,N-dimethylamino moiety to form N-Demethyl Dapoxetine (desmethyldapoxetine) results in a compound that is equipotent, or even slightly more potent, at inhibiting the serotonin transporter. ndrugs.comnafdac.gov.ng This indicates that one of the N-methyl groups is not essential for high-affinity binding to 5-HTT.

N,N-Didemethylation : The subsequent removal of the second methyl group to form didesmethyldapoxetine slightly reduces potency. Didesmethyldapoxetine has an IC50 of 2.0 nM, making it about half as potent as dapoxetine. ndrugs.comnafdac.gov.ng This suggests that while the dimethylamino group is not strictly required, its presence contributes to optimal binding affinity.

N-Oxidation : The metabolism of dapoxetine to Dapoxetine-N-Oxide leads to a dramatic loss of activity. With an IC50 of 282 nM, it is considered an inactive metabolite. ndrugs.comnafdac.gov.ng This highlights that the nitrogen atom's oxidation state and local chemical environment are critical for potent interaction with the serotonin transporter.

Impact of N-Demethylation on Serotonin Reuptake Inhibitory Activity

The process of N-demethylation, which converts dapoxetine into its metabolite N-Demethyl Dapoxetine (also known as desmethyldapoxetine), has a notable impact on its activity as a serotonin reuptake inhibitor. In vitro functional studies have demonstrated that N-Demethyl Dapoxetine is a potent inhibitor of the human serotonin reuptake transporter. mpa.se Remarkably, it is considered to be equipotent to its parent compound, dapoxetine. mpa.semedsinfo.com.aunafdac.gov.ng

Further studies have quantified this inhibitory activity. In cells expressing the human serotonin transporter, N-Demethyl Dapoxetine exhibited an IC50 value of 1.0 nM, which is comparable to the 1.12 nM IC50 value for dapoxetine itself. mpa.se The subsequent metabolite, didesmethyldapoxetine, shows a reduction in potency, with approximately 50% of the inhibitory activity of dapoxetine. mpa.semedsinfo.com.aunafdac.gov.ng In contrast, another major metabolite, dapoxetine-N-oxide, is only a weak inhibitor, with an IC50 value of 282 nM. mpa.se

Table 1: Serotonin Reuptake Inhibitory Activity (IC50 Values)

| Compound | IC50 (nM) | Potency Relative to Dapoxetine |

|---|---|---|

| Dapoxetine | 1.12 mpa.se | - |

| N-Demethyl Dapoxetine | 1.0 mpa.se | Equipotent mpa.semedsinfo.com.aunafdac.gov.ng |

| Didesmethyldapoxetine | ~2.1 mpa.se | ~50% mpa.semedsinfo.com.aunafdac.gov.ng |

| Dapoxetine-N-Oxide | 282 mpa.se | Weak Inhibitor mpa.se |

Molecular Determinants of Potency and Selectivity

The potency and selectivity of this compound are determined by its specific interactions with monoamine transporters. Like its parent compound, N-Demethyl Dapoxetine demonstrates a high affinity and selectivity for the serotonin transporter (SERT) over other transporters, such as those for norepinephrine (NET) and dopamine (DAT). nih.govamegroups.orgnih.govnih.gov

While being a highly potent inhibitor of serotonin reuptake (IC50 = 1.0 nM), in vitro studies on cells expressing the human norepinephrine reuptake transporter show that N-Demethyl Dapoxetine is a weak inhibitor of norepinephrine reuptake, with an IC50 value of 40.9 nM. mpa.se This significant difference in inhibitory concentration highlights the compound's selectivity for the serotonin transporter, a characteristic feature of the SSRI class of molecules to which its parent compound belongs. wikipedia.orgmedchemexpress.com The structural integrity of the core molecule following demethylation appears to preserve the key interactions necessary for potent binding to the serotonin transporter, while its affinity for the norepinephrine transporter remains comparatively low.

In Vitro Interactions with DNA and Other Biomolecules

Beyond its primary pharmacological target, the in vitro interactions of this compound with other significant biological molecules, such as DNA and plasma proteins, have been a subject of scientific investigation.

DNA Binding Mechanisms (In Vitro Studies)

Direct in vitro studies on the DNA binding mechanism of this compound are not extensively documented. However, research on its parent compound, dapoxetine, provides valuable insights, given their structural similarity. nih.govnih.gov A study investigating the interaction between dapoxetine and calf thymus DNA (ctDNA) employed various spectroscopic and molecular docking techniques. researchgate.net

Plasma Protein Binding Characteristics (In Vitro)

The extent to which a compound binds to plasma proteins is a critical parameter affecting its distribution and availability in the body. In vitro studies using human plasma proteins have shown that this compound is highly bound to these proteins. medsinfo.com.aunafdac.gov.ng Specifically, the active metabolite desmethyldapoxetine is reported to be 98.5% protein-bound. medsinfo.com.aunafdac.gov.ng

This high degree of binding is consistent with its parent compound, dapoxetine, which is more than 99% bound to human plasma proteins in vitro. medsinfo.com.aunafdac.gov.ngwikipedia.org The extensive binding to plasma proteins suggests that only a small fraction of the compound is free in the circulation to interact with its target sites.

Table 2: In Vitro Plasma Protein Binding

| Compound | Percentage Bound to Human Plasma Proteins |

|---|---|

| Dapoxetine | >99% medsinfo.com.aunafdac.gov.ngwikipedia.org |

| N-Demethyl Dapoxetine (Desmethyldapoxetine) | 98.5% medsinfo.com.aunafdac.gov.ng |

Analytical Method Development and Characterization of Rac N Demethyl Dapoxetine

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are fundamental in separating and quantifying rac N-Demethyl Dapoxetine (B195078) from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and impurity profiling of Dapoxetine and its related compounds, including rac N-Demethyl Dapoxetine. ijrpc.comresearchgate.net The development of a robust HPLC method involves optimizing various parameters to achieve adequate separation and quantification.

Several studies have focused on developing stability-indicating HPLC methods for Dapoxetine hydrochloride and its impurities. ijrpc.com These methods are designed to separate the active pharmaceutical ingredient from its degradation products and process-related impurities. ijrpc.comsoeagra.com For instance, a sensitive and stable HPLC method was developed using a Phenomenex Luna C18 column. The mobile phase consisted of a gradient mixture of 0.1% trifluoroacetic acid in water and 0.1% trifluoroacetic acid in acetonitrile (B52724). ijrpc.com While this specific study focused on other impurities, the principles of method development, such as column selection, mobile phase composition, and gradient optimization, are directly applicable to the analysis of this compound. ijrpc.com

The validation of these HPLC methods is performed according to ICH guidelines, ensuring parameters like specificity, linearity, accuracy, precision, and robustness are thoroughly assessed. soeagra.com The limit of detection (LOD) and limit of quantitation (LOQ) are also established to ensure the method's sensitivity for detecting trace impurities. ijrpc.comresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Luna C18 (250mm x 4.6 mm, 5µm) | ijrpc.com |

| Mobile Phase A | 0.1% trifluoroacetic acid in water | ijrpc.com |

| Mobile Phase B | 0.1% trifluoroacetic acid in acetonitrile | ijrpc.com |

| Detection | UV at specific wavelengths (e.g., 254 nm, 260 nm) | researchgate.net |

| Flow Rate | Typically 1.0 mL/min | researchgate.netgoogle.com |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers enhanced sensitivity and selectivity for the simultaneous determination of Dapoxetine and its metabolites, including N-Demethyl Dapoxetine (also referred to as desmethyldapoxetine), in biological matrices like human plasma. nih.govresearchgate.netkarger.com This technique is particularly valuable for pharmacokinetic studies. nih.govkarger.com

A typical UPLC-MS/MS method involves a simple protein precipitation step for plasma sample preparation. nih.govresearchgate.net The chromatographic separation is often achieved on a C18 reversed-phase column, such as an Acquity UPLC BEH C18 column, using a gradient elution with a mobile phase consisting of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid in water). nih.govresearchgate.netdovepress.com The total run time for such analyses is often short, around 4 minutes. nih.govresearchgate.net

The mass spectrometric detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. nih.govresearchgate.net Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions. For N-Demethyl Dapoxetine, a common MRM transition is m/z 292.2 → 261.2. nih.govresearchgate.net The method's linearity is established over a specific concentration range, for instance, 0.1-5.0 ng/mL for desmethyldapoxetine in human plasma. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Column | Acquity UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) | nih.govresearchgate.netkarger.com |

| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water | nih.govresearchgate.netdovepress.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.govresearchgate.net |

| MRM Transition (N-Demethyl Dapoxetine) | m/z 292.2 → 261.2 | nih.govresearchgate.net |

| Linearity Range (in plasma) | 0.1–5.0 ng/mL | nih.govresearchgate.net |

Chiral Chromatography for Enantiomeric Purity Assessment

Since Dapoxetine is administered as the S-enantiomer, assessing the enantiomeric purity is critical. google.commdpi.com Chiral chromatography, particularly chiral HPLC, is the method of choice for separating and quantifying the R-enantiomer of Dapoxetine and its metabolites from the active S-enantiomer. researchgate.netgoogle.com

A validated chiral liquid chromatographic method for the enantiomeric separation of Dapoxetine hydrochloride has been developed using a Phenomenex Lux-cellulose-1 column. researchgate.net The mobile phase for this separation typically consists of a mixture of n-hexane, 1-propanol, and diethylamine (B46881). researchgate.net Another method utilizes a CHIRALCEL OJ-H column with a mobile phase of n-heptane, ethanol, and diethylamine, with detection at 220 nm. google.com

These methods are validated to be sensitive enough to detect and quantify the undesired R-enantiomer at very low levels, with detection and quantitation limits often in the range of 0.017% and 0.05%, respectively. researchgate.net Capillary electrophoresis (CE) using cyclodextrin-based chiral selectors has also been explored as a viable alternative for determining the enantiomeric purity of Dapoxetine. mdpi.comnih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS) Fragmentation Analysis

Mass spectrometry, especially when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for identifying and characterizing metabolites like N-Demethyl Dapoxetine. resonancelabjo.com In positive ion electrospray ionization, N-Demethyl Dapoxetine (desmethyldapoxetine) typically shows a precursor ion [M+H]+ at m/z 292.2. nih.govresearchgate.net

The fragmentation of this precursor ion provides valuable structural information. A major product ion is observed at m/z 261.1 or 261.2. nih.govresearchgate.netkarger.com This fragmentation corresponds to the loss of the methylamino group. Further fragmentation of the m/z 261.1287 ion can lead to product ions at m/z 233.0967, 215.0877, 183.0809, 157.0649, 145.0638, 129.0697, 117.0698, and 91.0544, as detailed in high-resolution mass spectrometry studies of Dapoxetine metabolites. nih.gov The study of these fragmentation patterns is crucial for the unequivocal identification of N-Demethyl Dapoxetine in complex matrices. core.ac.uk

| Ion | m/z (Daltons) | Description | Reference |

|---|---|---|---|

| [M+H]+ | 292.2 | Precursor Ion | nih.govresearchgate.net |

| Product Ion | 261.2 | Resulting from loss of methylamino group | nih.govresearchgate.netkarger.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules, including this compound. resonancelabjo.comresearchgate.net Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation. semanticscholar.orgbeilstein-journals.orgresearchgate.net

UV-Vis and Infrared (IR) Spectroscopy for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of pharmaceutical compounds.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze the electronic transitions within a molecule. For Dapoxetine and its related compounds, UV analysis is a common technique. In methanol, Dapoxetine HCl exhibits three maximum absorbance wavelengths (λmax) at 210 nm, 230 nm, and 291 nm. itmedicalteam.pl A study on a pharmaceutical dosage form of Dapoxetine showed a maximum absorbance at 211 nm in water. researchgate.net Another analysis in pH 6.8 phosphate (B84403) buffer solution (PBS) determined the λmax to be 204 nm. ijpsr.com While specific UV-Vis data for this compound is not detailed in the provided results, the parent compound's spectral characteristics provide a foundational reference for its derivatives. The chromophores, primarily the naphthalene (B1677914) and phenyl groups, are retained in N-Demethyl Dapoxetine, suggesting its UV spectrum would be similar to that of Dapoxetine.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of intact Dapoxetine shows a characteristic C-H aromatic stretching band at 3050 cm⁻¹. walshmedicalmedia.com The structural elucidation of Dapoxetine impurities, including N-oxide derivatives which are closely related to demethylated forms, has been confirmed using techniques including IR spectroscopy. walshmedicalmedia.comacs.org For this compound, the key difference from the parent compound is the change from a tertiary amine (N,N-dimethyl) to a secondary amine (N-methyl). This would be reflected in the IR spectrum, where the N-H stretching vibration of the secondary amine would appear, a feature absent in the Dapoxetine spectrum.

Method Validation in Academic Research Context

Method validation is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. For this compound, as an impurity of Dapoxetine, validation studies are often performed in conjunction with the active pharmaceutical ingredient (API). ijrpc.com These validation processes are conducted in accordance with International Conference on Harmonisation (ICH) guidelines. ijrpc.comsoeagra.com

Selectivity and Specificity Studies

Selectivity and specificity ensure that the analytical method can accurately measure the analyte without interference from other components such as impurities, degradation products, or matrix components.

In the context of this compound, this involves developing a method, typically a chromatographic one like High-Performance Liquid Chromatography (HPLC), that can effectively separate it from Dapoxetine and other related impurities. ijrpc.com For instance, a UPLC-MS/MS method was developed to simultaneously determine Dapoxetine and its two major metabolites, Dapoxetine-N-oxide and Desmethyldapoxetine, demonstrating the capability to separate structurally similar compounds. nih.gov The specificity of these methods is often confirmed by analyzing stressed samples (e.g., exposed to acid, base, oxidation) to ensure that the analyte peak is homogenous and free from co-eluting degradants, which is verified using a photodiode array (PDA) detector to check for peak purity. ijrpc.comijpsonline.com

Linearity and Range Determination

Linearity demonstrates the proportional relationship between the concentration of an analyte and the analytical signal over a specified range.

For methods analyzing Dapoxetine and its impurities, linearity is established by preparing a series of solutions at different concentrations and analyzing them. ijrpc.comijpbs.com A validated HPLC method for Dapoxetine and its impurities showed linearity for the impurities over a concentration range from the quantification limit (QL) up to 200% of the specification level. ijrpc.com Another study for Dapoxetine HCl demonstrated linearity in the concentration range of 5-60 μg/mL with a high correlation coefficient (r² = 0.9998). itmedicalteam.pl A UPLC-MS/MS method for desmethyldapoxetine was linear over the concentration range of 0.1-5.0 ng/mL in human plasma. researchgate.net

Below is a table summarizing linearity data from various studies on Dapoxetine and its related compounds.

| Compound | Method | Range | Correlation Coefficient (r²) |

| Dapoxetine HCl | UV Spectrophotometry | 5-60 μg/mL | 0.9998 itmedicalteam.pl |

| Dapoxetine HCl | RP-HPLC | 50-150 μg/mL | 0.9962 ijpbs.com |

| Desmethyldapoxetine | UPLC-MS/MS | 0.1-5.0 ng/mL | Not specified researchgate.net |

| Dapoxetine HCl | UV Spectrophotometry | 2-10 μg/mL | 0.9996 researchgate.net |

| Dapoxetine | LC-MS/MS | 10-6000 ng/mL | Not specified rsc.org |

Accuracy, Precision, and Robustness Evaluation

Accuracy: Accuracy is the closeness of the test results to the true value. It is typically assessed through recovery studies by spiking a known amount of the analyte into a sample matrix. For Dapoxetine and its impurities, accuracy was evaluated by spiking impurities at various levels (e.g., 0.05% to 0.15%) into the API. ijrpc.com The percentage recovery for Dapoxetine hydrochloride in one study ranged from 99.87% to 100.08%. ijpbs.com

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For an analytical method for Dapoxetine, an RSD of 0.5% (n=6) indicated good precision. globalresearchonline.net Intra-day and inter-day precision for a UPLC-MS/MS method were within the acceptable limit of ≤ 5% CV. researchgate.net

Robustness: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. For an HPLC method, this could include changes in the mobile phase pH, flow rate, or column temperature. globalresearchonline.net These tests provide an indication of the method's reliability during normal usage.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.

These limits are crucial for impurity analysis, as impurities are present at very low concentrations. For a UPLC-MS/UV method, the LOD and LOQ for Dapoxetine were found to be 0.1 μg/ml and 0.3 μg/ml, respectively. ijpsonline.com An electrochemical sensor developed for Dapoxetine reported an even lower LOD of 2.5 x 10⁻¹⁰ M and an LOQ of 8.33 x 10⁻⁸ M. acs.org

The table below presents LOD and LOQ values for Dapoxetine from different analytical methods.

| Analyte | Method | LOD | LOQ |

| Dapoxetine HCl | UV Spectrophotometry | 0.0239 μg/mL | 0.0724 μg/mL itmedicalteam.pl |

| Dapoxetine | UPLC-MS/UV | 0.1 μg/mL | 0.3 μg/mL ijpsonline.com |

| Dapoxetine | Electrochemical Sensor | 2.5 x 10⁻¹⁰ M | 8.33 x 10⁻⁸ M acs.org |

| Dapoxetine HCl | Spectrophotometry | 0.23 μg/ml | 0.71 μg/ml researchgate.net |

Reference Standards and Impurity Characterization

High-quality reference standards are essential for the accurate identification and quantification of pharmaceutical compounds and their impurities. aquigenbio.comsynzeal.com this compound is available as a reference standard for use in analytical method development, validation, and quality control applications. clearsynth.com Deuterated versions, such as this compound D3 Hydrochloride, are also available and can be used as internal standards in mass spectrometry-based assays. aquigenbio.comsynzeal.compharmaffiliates.com

The characterization of impurities is a key part of drug development. N-Demethyl Dapoxetine is a known process-related impurity and metabolite of Dapoxetine. synzeal.comvulcanchem.com Other related substances include N-Didesmethyl Dapoxetine and Dapoxetine N-Oxide. alentris.orggoogle.com The identification and structural elucidation of these impurities often involve advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in addition to HPLC and spectroscopic methods. alentris.orgalentris.org

Computational and Theoretical Studies on Rac N Demethyl Dapoxetine

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and geometry of molecules. While specific DFT studies exclusively focused on rac N-Demethyl Dapoxetine (B195078) are not widely available in the public domain, the principles of DFT can be applied to understand its molecular properties. DFT calculations would typically be employed to determine the optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO) of the molecule. aps.org This information is crucial for understanding its reactivity and potential interactions with biological targets.

For instance, DFT calculations could elucidate the conformational preferences of the molecule, which are critical for its binding to the serotonin (B10506) transporter. The method can also be used to calculate vibrational frequencies, which can be compared with experimental spectroscopic data to validate the computed structure. science.gov Theoretical studies on similar molecules often utilize DFT to gain insights into their structure-activity relationships. diva-portal.org

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand, such as rac N-Demethyl Dapoxetine, and its receptor, primarily the serotonin transporter (SERT). nih.gov These simulations model the movement of atoms over time, offering insights into the stability of the ligand-receptor complex and the key interactions that govern binding. najah.edubiorxiv.org

An MD simulation would typically start with the docked pose of this compound in the SERT binding site. The system would then be solvated in a water box with ions to mimic physiological conditions. The simulation would be run for a sufficient duration, often in the nanosecond to microsecond range, to observe the conformational changes of both the ligand and the protein. najah.edu Analysis of the MD trajectory can reveal stable hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity. nih.gov Furthermore, MD simulations can help to understand the mechanism of ligand entry and exit from the binding pocket. biorxiv.org

Molecular Docking Studies

Prediction of Binding Modes with Target Proteins (e.g., Serotonin Transporter)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. unair.ac.id For this compound, the primary target is the serotonin transporter (SERT). wikipedia.orgshimadzu.comsynzeal.com Docking studies can predict how the molecule fits into the SERT binding pocket and identify the key amino acid residues involved in the interaction. abap.co.in

The process involves generating a three-dimensional structure of this compound and the SERT protein. The ligand is then placed in various orientations and conformations within the binding site, and a scoring function is used to estimate the binding affinity for each pose. unair.ac.id The results can provide a static snapshot of the binding mode, highlighting potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This information is invaluable for understanding the molecular basis of its activity as a serotonin reuptake inhibitor. amegroups.orgnih.gov

Analysis of Stereoselective Binding

Since this compound is a racemic mixture, it contains two enantiomers. It is well-established that enantiomers can exhibit different pharmacological activities due to their differential interactions with chiral biological targets like proteins. acs.org Computational methods can be employed to analyze the stereoselective binding of the R- and S-enantiomers of N-Demethyl Dapoxetine to the serotonin transporter.

By docking both enantiomers into the SERT binding site, it is possible to compare their binding energies and interaction patterns. researchgate.net Such studies can predict which enantiomer has a higher affinity for the transporter and explain the stereoselectivity on a molecular level. These computational predictions can be correlated with experimental data to provide a comprehensive understanding of the stereoselective pharmacology of N-Demethyl Dapoxetine. researchgate.net

In Silico Biotransformation Prediction and Metabolic Pathway Analysis

In silico tools can be used to predict the metabolic fate of a compound, providing insights into its potential metabolites. mdpi.com For this compound, these tools can predict the products of phase I and phase II metabolism. Dapoxetine, the parent compound, is known to be extensively metabolized in the liver, primarily through N-demethylation and N-oxidation. mdpi.comnih.gov

Computational software can predict the sites on the this compound molecule that are most likely to be metabolized by cytochrome P450 enzymes. nih.gov This analysis can help to identify potential metabolites, which can then be synthesized and tested for their pharmacological activity. Furthermore, in silico methods can be used to construct a putative metabolic pathway for the compound. shimadzu.com Studies on the parent drug, dapoxetine, have identified N-desmethyldapoxetine as a major metabolite. mdpi.comnih.gov In silico predictions can further elucidate the subsequent metabolic steps for this primary metabolite. nih.gov

Table of Predicted Metabolic Reactions for this compound

| Metabolic Reaction | Predicted Metabolites | Key Enzymes Involved (Predicted) |

| Hydroxylation | Hydroxylated N-Demethyl Dapoxetine | Cytochrome P450 (CYP) enzymes |

| N-Oxidation | N-Oxide of N-Demethyl Dapoxetine | Flavin-containing monooxygenase (FMO), CYPs |

| Glucuronidation | N-Demethyl Dapoxetine Glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | N-Demethyl Dapoxetine Sulfate | Sulfotransferases (SULTs) |

Predictive Models for N-Demethylation

This compound is a primary metabolite of dapoxetine, formed through the metabolic process of N-demethylation. vulcanchem.com This reaction is predominantly carried out in the liver by cytochrome P450 (CYP) enzymes. vulcanchem.com Specifically, CYP3A4 and CYP2D6 have been identified as the main enzymes responsible for this transformation. mims.com

Predictive models for N-demethylation focus on simulating the interaction between the parent drug, dapoxetine, and the active sites of these CYP enzymes. These models use techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) to predict the likelihood and rate of the demethylation reaction. The goal is to understand the structural and electronic factors that make the methyl group on the nitrogen atom susceptible to enzymatic removal.

Studies have shown that N-dealkylation is a significant metabolic route for dapoxetine. vulcanchem.com The process is a Phase I metabolic reaction designed to increase the compound's polarity, preparing it for elimination from the body. vulcanchem.com Research involving hepatic microsomes indicates that N-Demethyl Dapoxetine is a principal metabolite that appears in significant amounts within 30 to 60 minutes of incubation. vulcanchem.com

Table 1: Key Enzymes in Dapoxetine N-Demethylation

| Enzyme Family | Specific Isoforms | Metabolic Reaction | Resulting Metabolite |

| Cytochrome P450 | CYP3A4, CYP2D6 | N-dealkylation (Demethylation) | This compound |

| Flavin-containing monooxygenase | FMO1 | N-oxidation | Dapoxetine-N-oxide |

This table summarizes the primary enzymes involved in the initial metabolism of dapoxetine.

Identification of Potential Metabolites and Reaction Mechanisms

Following its formation, this compound can undergo further metabolism. Computational models can predict the subsequent metabolic soft spots on the molecule. A recent study utilizing high-resolution liquid chromatography-mass spectrometry (LC-MS) on human liver microsome assays identified eleven biotransformation products of dapoxetine. mdpi.com

The major metabolite identified was N-Demethyl Dapoxetine (referred to as M1 in the study). mdpi.com This primary metabolite was found to undergo further biotransformation, primarily through hydroxylation. The second most abundant metabolite detected was N-desmethyl-4-hydroxydapoxetine, indicating that the hydroxyl group is added to the naphthalene (B1677914) ring. mdpi.com This suggests that even after the initial demethylation, the molecule remains a substrate for further oxidative reactions.

The main metabolic reactions identified for dapoxetine and its metabolites include: mdpi.com

N-Dealkylation: The removal of one or both methyl groups from the nitrogen atom.

Hydroxylation: The addition of a hydroxyl (-OH) group, often on the naphthalene ring.

N-Oxidation: The oxidation of the nitrogen atom.

Dearylation: The cleavage of the bond connecting the phenyl group.

Table 2: Identified Hepatic Metabolites of Dapoxetine

| Metabolite ID (from study) | Proposed Structure | Biotransformation Pathway |

| M1 | N-Demethyl Dapoxetine | N-Dealkylation |

| M2 | N-desmethyl-4-hydroxydapoxetine | N-Dealkylation, Hydroxylation |

| M3 | Didesmethyl Dapoxetine | N-Dealkylation (x2) |

| M4 | Dapoxetine N-Oxide | N-Oxidation |

| M5-M11 | Various hydroxylated and other products | Hydroxylation, Dearylation, etc. |

This table is based on findings from a comprehensive study on dapoxetine's hepatic biotransformation. mdpi.com

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound, these models can be used to predict its activity as a serotonin reuptake inhibitor, which is known to be equipotent to the parent compound, dapoxetine. mims.comwikipedia.org

Descriptor Calculation and Feature Selection

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net For a molecule like this compound, a wide array of descriptors would be calculated from its 2D and 3D structures.

Table 3: Categories of Molecular Descriptors for QSAR Modeling

| Descriptor Category | Description | Examples |

| 1D Descriptors | Based on the molecular formula. | Molecular Weight, Atom Count (C, N, O), Bond Count. |

| 2D Descriptors | Derived from the 2D representation (connection table). | Topological Indices (e.g., Balaban J index), Polar Surface Area (PSA), Number of Rotatable Bonds, AlogP (log of the partition coefficient). cadaster.eu |

| 3D Descriptors | Require 3D coordinates of the atoms. | van der Waals Volume, Sterimol Parameters, 3D-MoRSE Descriptors. science.gov |

| Electronic Descriptors | Describe the electronic properties of the molecule. | Dipole Moment, Partial Charges on Atoms, HOMO/LUMO Energies. |

| Quantum-Chemical Descriptors | Calculated using quantum mechanics methods. | Total Energy, Ionization Potential, Electron Affinity. |

Once a large set of descriptors is calculated, a crucial step is feature selection . Because many descriptors can be irrelevant or highly correlated, feature selection methods are used to identify the most informative subset that best correlates with the biological activity. nih.gov This process helps to build simpler, more robust, and more interpretable models. nih.gov

Common feature selection techniques include:

Genetic Algorithms: Inspired by natural evolution to "evolve" the best subset of descriptors.

Recursive Feature Elimination (RFE): Iteratively builds a model and removes the weakest feature(s).

Ant Colony Optimization (ACO): A probabilistic technique for finding optimal paths, adapted for descriptor selection.

Wrapper Methods: Use a specific machine learning algorithm to evaluate the quality of a feature subset. nih.gov

Development of Predictive Models for Biological Activity

With a refined set of descriptors, a predictive QSAR model can be developed. The biological activity data—in this case, the inhibition constant (IC50 or Ki) for the serotonin transporter (SERT)—for a series of related compounds would be used as the dependent variable. nih.gov The selected molecular descriptors serve as the independent variables.

The goal is to create a mathematical equation that can accurately predict the biological activity of new or untested compounds based solely on their calculated descriptors. mdpi.com

Table 4: Common QSAR Model Development Methods

| Method | Description | Linearity |

| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. It assumes a linear relationship. | Linear |

| Partial Least Squares (PLS) | A regression method that is particularly useful when the number of descriptors is large and descriptors are highly correlated. It reduces variables to a smaller set of uncorrelated components. | Linear |

| Support Vector Machines (SVM) | A supervised machine learning algorithm that can be used for both classification and regression tasks. It is effective in high-dimensional spaces and can model non-linear relationships using different kernels. | Non-linear |

| Random Forest (RF) | An ensemble learning method that constructs a multitude of decision trees at training time and outputs the mean prediction of the individual trees. It can handle a large number of features and is robust to overfitting. | Non-linear |

| Artificial Neural Networks (ANN) | Computational models inspired by the structure and function of biological neural networks. They are capable of modeling highly complex and non-linear relationships. | Non-linear |

A developed QSAR model must be rigorously validated to ensure its statistical significance and predictive power. nih.gov This involves internal validation (e.g., cross-validation) and external validation using a set of compounds not included in the model training. A validated model can then be used to screen virtual libraries of compounds to identify new potential SERT inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.